molecular formula C10H13Cl2N B3051379 3-Chloro-N-(3-chloropropyl)-4-methylaniline CAS No. 333985-68-5

3-Chloro-N-(3-chloropropyl)-4-methylaniline

Cat. No. B3051379
M. Wt: 218.12 g/mol
InChI Key: WHACWMJUKUJBSJ-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the compound’s functional groups and any important structural features.



Synthesis Analysis

This involves understanding how the compound is synthesized. It includes identifying the starting materials, the reactions used, and the conditions under which the synthesis occurs.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure. It can include studying the compound’s stereochemistry, conformation, and any intramolecular interactions.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. It can include properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Vibrational Spectroscopy Studies

Studies on similar compounds, 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, have involved Fourier transform infrared (FTIR) and FT-Raman spectral analysis. These analyses aid in understanding the vibrational properties of molecules, which can be crucial for identifying and characterizing chemical substances (Arjunan & Mohan, 2008).

Nitrosation of Aromatic Amines

Research on N-cyclopropyl-N-alkylanilines, which are structurally related, reveals insights into the nitrosation of N,N-dialkyl aromatic amines. This process is significant for understanding chemical reactions involving nitrogen-centered radicals (Loeppky & Elomari, 2000).

Single Electron Transfer (SET) Probes

N-cyclopropyl-N-methylaniline has been studied as a probe for single electron transfer, providing insights into the behavior of radical cations and the impact of resonance and stereoelectronic effects on chemical reactions (Grimm et al., 2020).

Enzymatic Reactions

The enzymatic oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group in oxidative N-dealkylation. This research is crucial for enzymology and understanding the mechanism of enzyme-catalyzed reactions (Shaffer et al., 2001).

DNA Damage Evaluation

The genotoxic potential of similar aniline derivatives, such as 4-chloro-N-methylaniline, has been evaluated using the alkaline single cell gel electrophoresis assay. This research is important for assessing the biological effects of chemical compounds on DNA integrity (Przybojewska, 1997).

Photolabeling Studies

The synthesis of photoaffinity probes like N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, which can be derived from 4-chloro-3-nitroaniline, is important for biological studies and drug development (Lamotte et al., 1994).

Antioxidant Activity

Research into novel compounds synthesized from 2-chloro-4-methylaniline and related chemicals has shown significant antioxidant activities, which is vital for developing new therapeutic agents (Topçu et al., 2021).

Carcinogen Metabolism

Biochemical investigations into the metabolism of carcinogens like 4-chloro-2-methylaniline provide insights into the mechanism of action and activation of such compounds in biological systems (Hill et al., 1979).

Microsomal Metabolism Studies

The metabolism of halogenated 4-methylanilines in rat liver microsomes has been explored to understand the metabolic pathways and potential toxicological implications of these compounds (Boeren et al., 1992).

Safety And Hazards

This involves identifying any safety concerns or hazards associated with the compound. It can include toxicity information, handling and storage precautions, and disposal guidelines.


Future Directions

This involves identifying areas for future research. It can include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for new experiments.


I hope this general guide is helpful. For a more detailed analysis, you might consider consulting a chemistry textbook or a chemical database. If you have any other questions, feel free to ask!


properties

IUPAC Name

3-chloro-N-(3-chloropropyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACWMJUKUJBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470840
Record name 3-Chloro-N-(3-chloropropyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(3-chloropropyl)-4-methylaniline

CAS RN

333985-68-5
Record name 3-Chloro-N-(3-chloropropyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-methylaniline (7.79 g, 55 mmol), 1-chloro-3-iodopropane (5.91 ml, 55 mmol), cesium carbonate (35.84 g, 110 mmol) and DMF (15 ml) was stirred at room temperature for 19 hours. To the mixture was added water (75 ml), and the mixture was extracted with hexane (60 ml, 30 ml×2). The organic layer was washed with water (10 ml), dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 200 g, hexane/ethyl acetate=1/0 to 19/1), and the desired fraction was concentrated under reduced pressure to give the titled compound (7.30 g, 33 mmol, Yield 61%) as a pale brown oily substance.
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
5.91 mL
Type
reactant
Reaction Step One
Quantity
35.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Imamura, T Ichikawa, Y Nishikawa… - Journal of medicinal …, 2006 - ACS Publications
We incorporated various polar groups into previously described piperidine-4-carboxamide CCR5 antagonists to improve their metabolic stability in human hepatic microsomes. …
Number of citations: 91 pubs.acs.org
S Hu, Z Wang, T Hou, X Ma, J Li, T Liu, X Xie… - Bioorganic & Medicinal …, 2015 - Elsevier
Three series of novel 2-methylpiperazine derivatives were designed and synthesized using a fragment-assembly strategy. Among them, six compounds (13, 16, 18, 22, 33, and 36) …
Number of citations: 10 www.sciencedirect.com

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